5-Bromo-2-chloro-6-methoxyquinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7BrClNO |
|---|---|
Molecular Weight |
272.52 g/mol |
IUPAC Name |
5-bromo-2-chloro-6-methoxyquinoline |
InChI |
InChI=1S/C10H7BrClNO/c1-14-8-4-3-7-6(10(8)11)2-5-9(12)13-7/h2-5H,1H3 |
InChI Key |
ZYURLHXGBCKVLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)N=C(C=C2)Cl)Br |
Origin of Product |
United States |
Synthetic Methodologies for 5 Bromo 2 Chloro 6 Methoxyquinoline and Its Precursors
Direct Synthesis Approaches and Reaction Conditions
The direct synthesis of 5-Bromo-2-chloro-6-methoxyquinoline is a multi-step process. A common starting point is the cyclization of a substituted aniline (B41778) to form a quinoline (B57606) core. For instance, 2-trifluoromethyl aniline can be cyclized to create a 4-hydroxy quinoline, which is then converted to a 4-chloro derivative. nih.gov This key intermediate can be further modified to introduce the desired substituents. nih.gov
One documented synthesis of a related compound, 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline, involves the synthesis of 3-benzyl-6-bromo-2-chloro-quinoline, followed by methoxylation to form 3-benzyl-15-bromo-2-methoxy-quinoline, and finally chlorination. google.com In a specific example, 3-benzyl-15-bromo-2 methoxy (B1213986) quinoline is reacted with N-chlorosuccinimide and benzoyl peroxide in the presence of potassium carbonate and tetrachloromethane under reflux for several hours. google.com After evaporation of the solvent and extraction with dichloromethane, the final product is obtained by recrystallization from anhydrous diethyl ether. google.com
Another approach involves the synthesis of 6-bromo-2-methoxyquinoline (B1337744) from 6-bromo-2-[1H]-quinolone by reacting it with trimethyloxoniumtetrafluoroborate in dichloromethane. prepchem.com
Regioselective Halogenation Strategies for Quinoline Systems
Regioselective halogenation is crucial for introducing halogen atoms at specific positions on the quinoline ring. Metal-free protocols have been developed for the C5-H halogenation of 8-substituted quinolines. rsc.orgrsc.org These reactions can proceed under mild conditions, at room temperature and open to the air, using inexpensive trihaloisocyanuric acids as the halogen source. rsc.orgrsc.org This method demonstrates high generality and, in many cases, complete regioselectivity, yielding C5-halogenated products in good to excellent yields. rsc.orgrsc.org
The choice of halogenating agent and solvent can significantly influence the yield and regioselectivity. For instance, in the chlorination of N-(quinolin-8-yl)acetamide, using N-chlorosuccinimide (NCS) in acetonitrile (B52724) provided a better yield than in dichloromethane. rsc.org A range of aliphatic and aromatic amides, as well as carbamates and tertiary amides, have been successfully halogenated at the C5 position using this approach. rsc.org
Iron-catalyzed C5 C-H halogenation of 8-amidoquinolines has also been reported, using N-halosuccinimides (NXS) and molecular halogens (X2) in water. mdpi.com Furthermore, electrochemical methods offer a green and efficient alternative for the C3–H halogenation of quinoline-4(1H)-ones, using potassium halides as both the halogenating agent and the electrolyte. acs.org
The functionalization of quinoline N-oxides provides another avenue for regioselective halogenation at various positions, including C-2, C-3, or C-8, under both metal and metal-free conditions. researchgate.net
Alkoxylation Pathways for Methoxy-Substituted Quinolines
The introduction of a methoxy group onto the quinoline scaffold is a key step in the synthesis of this compound. One method involves the reaction of a chloro-substituted quinoline with sodium methoxide (B1231860). For example, 3-benzyl-6-bromo-2-chloroquinoline (B1442986) can be converted to 3-benzyl-15-bromo-2-methoxy-quinoline by reacting it with sodium methoxide solution in anhydrous methanol (B129727) under reflux. google.com
Another approach for synthesizing methoxy-substituted quinolines is through the use of trimethyloxoniumtetrafluoroborate. 6-bromo-2-[1H]-quinolone can be methoxylated by stirring with trimethyloxoniumtetrafluoroborate in dichloromethane. prepchem.com
Catalyst-Promoted Synthetic Routes for Quinoline Derivatives
A variety of catalysts are employed to facilitate the synthesis of quinoline derivatives, improving efficiency and yield. acs.orgnih.gov These include metal-based catalysts, nanocatalysts, and biocatalysts. acs.orgnih.gov
Table 1: Examples of Catalysts in Quinoline Synthesis
| Catalyst Type | Example | Application | Reference |
| Palladium | (MeCN)4Pd2 with (S)-BINAP | Enantioselective synthesis of quinolines via ene-type cyclization of 1,7-enynes. | acs.org |
| Palladium | Pd(OAc)2 | Oxidative cyclization of aniline and aryl allyl alcohol. | rsc.org |
| Copper | Copper triflate | Single-step synthesis of quinolines with high regioselectivity. | rsc.org |
| Copper | Copper-catalyzed | Intermolecular decarboxylative cascade cyclization. | organic-chemistry.org |
| Nickel | Nickel(II) catalyst | Synthesis of polysubstituted quinolines from α-aminoaryl alcohol and ketones. | rsc.org |
| Gold | Gold-catalyzed | Auto-tandem catalysis for synthesizing 2-aryl-substituted quinolines. | researchgate.net |
| Iron | Iron powder with HCl | One-pot Friedländer synthesis from o-nitroarylcarbaldehydes. | rsc.orgorganic-chemistry.org |
| Cobalt | Heterogeneous cobalt oxide | Aerobic dehydrogenation of 1,2,3,4-tetrahydroquinolines. | organic-chemistry.org |
| Zinc | ZnO Nanoparticles | One-pot synthesis of quinoline and its derivatives. | acs.org |
| Iridium | Iridium catalysts | Various catalyst-promoted reactions for quinoline synthesis. | nih.gov |
| Silver | Silver triflate | Multicomponent synthesis of polysubstituted quinolines. | rsc.org |
| Bismuth | Bi(OTf)3 | Multicomponent reaction of acetals, aromatic amines, and alkynes. | researchgate.net |
The Friedländer synthesis, a classic method for quinoline formation, can be promoted by various catalysts, including traditional acids and bases, as well as modern systems like ionic liquids and nanocatalysts. nih.govyoutube.com For instance, a one-pot Friedländer synthesis has been developed using inexpensive reagents like iron powder and hydrochloric acid to reduce o-nitroarylcarbaldehydes in situ, followed by condensation with a carbonyl compound. rsc.orgorganic-chemistry.org
Multi-Component Reactions and One-Pot Syntheses involving Quinoline Scaffolds
Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies for constructing complex molecules like quinolines from simple starting materials in a single synthetic operation. rsc.orgrsc.orgresearchgate.net These methods are characterized by high atom economy and the ability to generate diverse molecular structures. rsc.org
Several named MCRs, such as the Povarov, Gewald, and Ugi reactions, have been successfully applied to the synthesis of various quinoline scaffolds. rsc.orgrsc.org One-pot Friedländer synthesis is a prominent example, where o-nitroarylcarbaldehydes are reduced and then condensed with ketones or aldehydes to form quinolines in high yields. rsc.orgorganic-chemistry.orgresearchgate.net This method is scalable and tolerates a wide range of functional groups. organic-chemistry.org
Another one-pot approach involves the reaction of isoxazoles with ammonium (B1175870) formate-Pd/C and ketones under Friedländer conditions. researchgate.net This process proceeds through the reduction of the isoxazole (B147169) to an ortho-amino aromatic ketone, which then reacts with the ketone to form the quinoline. researchgate.net MCRs involving arynes, quinolines, and aldehydes have also been reported for the diastereoselective synthesis of benzoxazino quinoline derivatives. nih.gov
Stereocontrol and Enantioselective Synthesis in Quinoline Chemistry
The development of stereocontrolled and enantioselective methods for quinoline synthesis is of significant interest due to the prevalence of chiral quinoline skeletons in biologically active molecules. acs.orgnih.gov
A notable example is the highly enantioselective synthesis of quinoline derivatives through the ene-type cyclization of 1,7-enynes, catalyzed by a cationic BINAP-palladium(II) complex. acs.org This method allows for the formation of six-membered quinoline rings with a quaternary carbon center or a spiro-ring with high enantiomeric excess. acs.org
Another approach involves the 1,2-reductive dearomatization of quinolines followed by a copper(I) hydride-catalyzed asymmetric hydroamination to produce 4-amino-1,2,3,4-tetrahydroquinolines with high enantioselectivity. nih.gov This sequence can be performed in a stepwise or one-pot fashion. nih.gov The development of asymmetric Friedländer reactions has also contributed to the synthesis of chiral quinolines. nih.gov
Reactivity and Mechanistic Investigations of 5 Bromo 2 Chloro 6 Methoxyquinoline
Exploration of Halogen Reactivity: Cross-Coupling Reactions
The presence of two distinct halogen atoms—a bromine at the 5-position and a chlorine at the 2-position—on the quinoline (B57606) scaffold of 5-bromo-2-chloro-6-methoxyquinoline allows for selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions. The differing reactivities of the C-Br and C-Cl bonds are central to these synthetic strategies.
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, typically involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. researchgate.netfishersci.co.uktcichemicals.com In the case of dihalogenated substrates like this compound, the relative reactivity of the carbon-halogen bonds (C-I > C-OTf > C-Br > C-Cl) often dictates the site of the initial coupling. libretexts.org This differential reactivity allows for selective substitution at the more reactive C-Br bond while leaving the C-Cl bond intact for subsequent transformations.
Research has demonstrated the feasibility of selective Suzuki-Miyaura coupling at the C-Br position of similar dihaloquinolines. For instance, studies on 6-bromo-2-chloroquinoline (B23617) have shown that the C-Br bond is more susceptible to oxidative addition to the palladium(0) catalyst, enabling the introduction of various aryl and heteroaryl groups at this position. nih.gov While specific studies on this compound are not extensively detailed in the provided results, the principles established for analogous compounds suggest a high likelihood of similar regioselectivity.
A typical reaction setup would involve reacting this compound with a boronic acid or a boronic ester in the presence of a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base like K₂CO₃ or Cs₂CO₃, and a suitable solvent system (e.g., dioxane/water or DMF). researchgate.netfishersci.co.ukresearchgate.net
Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref. |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | High | researchgate.net |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Dioxane | 100 | High | researchgate.net |
| 3 | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | t-BuOH | 100 | High | researchgate.net |
Note: This table represents generalized conditions based on Suzuki-Miyaura reactions of similar haloquinolines and may require optimization for this compound.
The Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org This reaction is particularly valuable for the synthesis of arylalkynes. Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction on dihalogenated systems like this compound is expected to exhibit selectivity for the more reactive C-Br bond. libretexts.orgwikipedia.org
The reaction typically involves treating the haloquinoline with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and a base, usually an amine such as triethylamine (B128534) or diisopropylethylamine, which also often serves as the solvent. organic-chemistry.orgsoton.ac.uk The greater reactivity of the C-Br bond compared to the C-Cl bond allows for the selective introduction of an alkynyl group at the 5-position. libretexts.org
Table 2: General Conditions for Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Ref. |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (5) | Et₃N | THF | RT to 50 | High | organic-chemistry.orgsoton.ac.uk |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | i-Pr₂NH | DMF | 60 | High | wikipedia.org |
| 3 | 1-Heptyne | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | Cs₂CO₃ | Dioxane | 80 | High | researchgate.net |
Note: This table illustrates general conditions for Sonogashira couplings and would likely require adaptation for this compound.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern synthetic chemistry for the preparation of anilines and their derivatives. libretexts.org In the context of this compound, the differential reactivity of the two halogen atoms allows for selective amination.
Studies on the closely related 6-bromo-2-chloroquinoline have demonstrated that selective Buchwald-Hartwig amination at the C-Br position is achievable in the presence of the C-Cl bond. nih.gov This selectivity is typically accomplished by careful selection of the palladium catalyst, ligand, and reaction conditions. The use of bulky, electron-rich phosphine (B1218219) ligands is often crucial for achieving high yields and selectivity. nih.govresearchgate.net Following the initial amination at the 5-position, a subsequent, more forcing Buchwald-Hartwig amination can be performed to substitute the chloro group at the 2-position. nih.gov
Table 3: Conditions for Selective Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Position | Ref. |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | C-Br | nih.govbeilstein-journals.org |
| 2 | Aniline (B41778) | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 90 | C-Br | wikipedia.org |
| 3 | Lithium bis(trimethylsilyl)amide | Pd₂(dba)₃ (2) | Xantphos (4) | LiHMDS | Toluene | 100 | C-Cl | nih.gov |
Note: This table is based on findings for 6-bromo-2-chloroquinoline and serves as a guide for the selective amination of this compound.
Beyond the well-established Suzuki, Sonogashira, and Buchwald-Hartwig reactions, other palladium-catalyzed transformations can activate the C-X bonds of this compound. These include reactions like the Heck coupling, cyanation, and phosphination. The general principle of higher reactivity for the C-Br bond over the C-Cl bond holds true for these reactions as well, allowing for regioselective functionalization.
For instance, a Heck reaction would likely introduce a vinyl group at the 5-position. Cyanation reactions, often employing zinc cyanide or other cyanide sources, could be used to install a nitrile group, a versatile precursor for other functional groups.
The development of new ligands and catalytic systems continues to expand the scope of palladium-catalyzed reactions, offering ever-more-precise tools for the functionalization of complex molecules like this compound. nih.gov
Nucleophilic Aromatic Substitution Reactions on the Quinoline Core
Nucleophilic aromatic substitution (SNAr) is another important class of reactions for modifying the quinoline core of this compound. In contrast to the palladium-catalyzed reactions that preferentially occur at the C-Br bond, SNAr reactions are expected to be more facile at the C-Cl position. The chloro group at the 2-position is activated towards nucleophilic attack by the adjacent nitrogen atom in the quinoline ring, which can stabilize the intermediate Meisenheimer complex.
Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiolates. For example, reacting this compound with an amine under thermal conditions would likely lead to the displacement of the chloride to form a 2-aminoquinoline (B145021) derivative. nih.gov Similarly, treatment with sodium methoxide (B1231860) would be expected to yield a 2,6-dimethoxyquinoline (B3040634) derivative.
The selectivity of SNAr at the C-2 position over the C-5 position is a key feature that complements the selectivity of palladium-catalyzed reactions at the C-5 position. This orthogonality provides a powerful strategy for the sequential and regioselective synthesis of highly substituted quinoline derivatives.
Functionalization of the Methoxy (B1213986) Group and its Derivatives
The methoxy group at the 6-position of the quinoline ring also offers a handle for further functionalization. Cleavage of the methyl ether to the corresponding phenol (B47542) can be achieved using various reagents, such as boron tribromide (BBr₃) or hydrobromic acid (HBr). The resulting hydroxyl group can then be used in a variety of subsequent reactions.
For example, the hydroxyl group can be alkylated to introduce different ether functionalities or converted to a triflate (OTf), which is an excellent leaving group for palladium-catalyzed cross-coupling reactions. This would allow for the introduction of aryl, alkynyl, or amino groups at the 6-position, further expanding the diversity of accessible derivatives.
The ability to modify the methoxy group adds another layer of synthetic versatility to the this compound scaffold, enabling the synthesis of a wide range of complex quinoline-based molecules.
Electrophilic Aromatic Substitution Reactions on the Quinoline Ring
The quinoline ring system is generally less reactive towards electrophilic aromatic substitution (SEAr) than benzene (B151609). researchgate.net This is due to the electron-withdrawing nature of the nitrogen atom, which deactivates the entire heterocyclic system, particularly the pyridine (B92270) ring. researchgate.netimperial.ac.uk Consequently, electrophilic attack preferentially occurs on the benzenoid ring, typically at positions 5 and 8. youtube.comuop.edu.pk
In the case of this compound, the substitution pattern significantly influences the regioselectivity of further electrophilic attacks. The substituents present are:
2-Chloro group: A deactivating, ortho-, para-directing group.
5-Bromo group: A deactivating, ortho-, para-directing group.
6-Methoxy group: An activating, ortho-, para-directing group.
The pyridine ring is strongly deactivated towards electrophiles. The benzenoid ring contains the activating methoxy group at C-6 and the deactivating bromo group at C-5. The powerful activating effect of the methoxy group dominates, directing incoming electrophiles to its ortho (C-5 and C-7) and para (C-8) positions. Since the C-5 position is already occupied by a bromine atom, electrophilic substitution is predicted to occur primarily at the C-7 and C-8 positions.
Common electrophilic aromatic substitution reactions include nitration and sulfonation. Under vigorous conditions, such as treatment with a mixture of fuming nitric acid and fuming sulfuric acid, quinoline itself yields a mixture of 5-nitro and 8-nitro derivatives. uop.edu.pk For this compound, similar harsh conditions would likely be required, with the substitution expected at the C-7 or C-8 position, guided by the strong activating effect of the C-6 methoxy group.
| Predicted Reaction | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃ / H₂SO₄ | 5-Bromo-2-chloro-6-methoxy-7-nitroquinoline and/or 5-Bromo-2-chloro-6-methoxy-8-nitroquinoline |
| Sulfonation | Fuming H₂SO₄ | This compound-7-sulfonic acid and/or this compound-8-sulfonic acid |
| Bromination | Br₂ / FeBr₃ | 5,7-Dibromo-2-chloro-6-methoxyquinoline and/or 5,8-Dibromo-2-chloro-6-methoxyquinoline |
Reactions Leading to Fused Heterocyclic Systems Derived from Quinoline Precursors
The synthesis of fused heterocyclic compounds is a significant area of organic chemistry, often utilizing precursors that can undergo cyclization reactions. airo.co.in Substituted quinolines like this compound serve as versatile starting materials for constructing more complex polycyclic systems, which are features of many natural products and pharmaceutically active molecules. core.ac.uk
The functional groups on this compound offer several handles for elaboration into fused ring systems:
The 2-chloro substituent: The chlorine atom at the C-2 position is susceptible to nucleophilic aromatic substitution (SNAr). quimicaorganica.org It can be displaced by a variety of nucleophiles. If the nucleophile is part of a larger molecule containing another reactive site, an intramolecular cyclization can occur to form a new ring fused to the quinoline core. For example, reaction with a bifunctional reagent like an amino alcohol could lead to the formation of an oxazolo[4,5-b]quinoline system.
The 5-bromo substituent: The bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions. These reactions can be used to introduce carbon-based side chains at the C-5 position. Subsequent intramolecular reactions, like cyclization or ring-closing metathesis, can then be employed to construct a new ring fused between the C-5 and C-6 positions or C-4 and C-5 positions. airo.co.incore.ac.uk
A general strategy could involve a Suzuki coupling to introduce a vinyl or aryl group at C-5, followed by an intramolecular Heck reaction or other cyclization method to forge the new heterocyclic ring. The synthesis of diverse fused systems like pyrrolo[3,2-c]quinolinones has been achieved through such multi-step sequences involving ring-closing metathesis. airo.co.in
| Reaction Type | Functional Group Utilized | Potential Fused System |
| Intramolecular SNAr | 2-Chloro | Oxazolo[4,5-b]quinolines, Thiazolo[4,5-b]quinolines |
| Suzuki Coupling then Cyclization | 5-Bromo | Pyrido[3,2,1-ij]quinolinones, Benzofuro[2,3-f]quinolines |
| Sonogashira Coupling then Cyclization | 5-Bromo | Furopyridines, Pyrrolopyridines |
Investigation of Reaction Kinetics and Mechanistic Pathways
While specific experimental kinetic data for reactions involving this compound are not extensively documented in publicly available literature, the mechanistic pathways can be inferred from well-established principles of aromatic chemistry.
Electrophilic Aromatic Substitution (SEAr): The mechanism proceeds via a two-step process. msu.edumasterorganicchemistry.com
Formation of the Sigma Complex: The aromatic π-system attacks the electrophile (E⁺), forming a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. This step is typically the slow, rate-determining step because it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.comwikipedia.org
Deprotonation: A weak base removes a proton from the carbon atom that formed the bond with the electrophile. This restores the aromatic system in the product. masterorganicchemistry.com
For this compound, the stability of the intermediate arenium ion would determine the regiochemical outcome. Attack at C-7 or C-8 would lead to a carbocation that is significantly stabilized by the resonance donation from the powerful +M (mesomeric) effect of the C-6 methoxy group.
Nucleophilic Aromatic Substitution (SNAr): The reaction at the 2-position of the quinoline ring follows a general addition-elimination mechanism. quimicaorganica.org
Nucleophilic Addition: The nucleophile attacks the electron-deficient C-2 carbon, which is activated by the adjacent ring nitrogen. This forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized, importantly onto the electronegative nitrogen atom, which stabilizes the intermediate.
Elimination of the Leaving Group: The chloride ion is expelled, and the aromaticity of the pyridine ring is restored.
The rate of this reaction is influenced by the strength of the nucleophile and the stability of the Meisenheimer intermediate. The electron-withdrawing nature of the quinoline nitrogen is crucial for activating the C-2 position towards nucleophilic attack.
Further detailed mechanistic understanding, including transition state energies and reaction rate constants for this specific molecule, would likely require dedicated kinetic experiments or high-level computational chemistry studies.
Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy would be instrumental in identifying the number and environment of hydrogen atoms in 5-Bromo-2-chloro-6-methoxyquinoline. The quinoline (B57606) core has three aromatic protons, and the methoxy (B1213986) group has three protons. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the bromine and chlorine atoms and the electron-donating effect of the methoxy group.
Aromatic Protons: The protons on the quinoline ring are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns (doublets, triplets, etc.) would reveal their relative positions.
Methoxy Protons: The three protons of the methoxy group (-OCH₃) would appear as a sharp singlet, likely in the range of 3.8 to 4.0 ppm.
Expected ¹H NMR Data for this compound (Note: This is a hypothetical table based on known chemical shift ranges for similar structures.)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| H-3 | 7.0 - 7.5 | d |
| H-4 | 7.8 - 8.2 | d |
| H-7 | 7.2 - 7.6 | d |
| H-8 | 7.6 - 8.0 | d |
| -OCH₃ | 3.8 - 4.0 | s |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal.
Quinoline Carbons: The nine carbon atoms of the quinoline ring would have signals spread over a wide range, from approximately 110 to 160 ppm. Carbons bonded to electronegative atoms (N, Cl, Br, O) would be shifted further downfield.
Methoxy Carbon: The carbon of the methoxy group would appear as a single peak in the upfield region, typically around 55-60 ppm.
Expected ¹³C NMR Data for this compound (Note: This is a hypothetical table based on known chemical shift ranges for similar structures.)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-3 | 120 - 125 |
| C-4 | 135 - 140 |
| C-4a | 125 - 130 |
| C-5 | 115 - 120 |
| C-6 | 155 - 160 |
| C-7 | 110 - 115 |
| C-8 | 130 - 135 |
| C-8a | 145 - 150 |
| -OCH₃ | 55 - 60 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons on the quinoline ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying the placement of substituents (Br, Cl, OCH₃) and for connecting the different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This can provide valuable information about the three-dimensional structure and conformation of the molecule.
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis
Vibrational spectroscopy, including FT-IR and Raman, probes the vibrational modes of molecules. These techniques are excellent for identifying functional groups and providing a unique "fingerprint" for a compound.
Fourier Transform Infrared (FT-IR) Spectroscopy
An FT-IR spectrum of this compound would display absorption bands corresponding to the various functional groups present.
C-H stretching: Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methoxy group would be just below 3000 cm⁻¹.
C=C and C=N stretching: The stretching vibrations of the aromatic quinoline ring would be observed in the 1450-1600 cm⁻¹ region.
C-O stretching: The C-O stretching of the methoxy group would likely produce a strong band in the 1000-1300 cm⁻¹ region.
C-Cl and C-Br stretching: The vibrations for C-Cl and C-Br bonds would be found in the fingerprint region, typically below 800 cm⁻¹.
Expected FT-IR Data for this compound (Note: This is a hypothetical table based on known vibrational frequencies for similar functional groups.)
| Functional Group | Expected Vibrational Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch (-OCH₃) | 2850 - 2960 |
| C=C/C=N Ring Stretch | 1450 - 1600 |
| C-O Stretch | 1000 - 1300 |
| C-Cl Stretch | 600 - 800 |
| C-Br Stretch | 500 - 600 |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman is often better for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the quinoline ring system and the C-Cl and C-Br bonds. The symmetric stretching of the aromatic rings would be expected to produce a strong Raman signal.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the fragmentation pathways of a molecule. For this compound, the presence of bromine and chlorine isotopes (79Br/81Br and 35Cl/37Cl) results in a distinctive isotopic pattern for the molecular ion peak.
The analysis of 1-bromo-2-chloroethane (B52838) provides a useful parallel for understanding the complex isotopic patterns that would be observed for this compound. docbrown.info Due to the natural abundances of the isotopes of bromine (~50% 79Br and ~50% 81Br) and chlorine (~75% 35Cl and ~25% 37Cl), the molecular ion region will exhibit a cluster of peaks. docbrown.info The relative intensities of these peaks are predictable and serve as a definitive confirmation of the elemental composition.
The fragmentation of quinoline derivatives under mass spectrometry typically involves the loss of substituents and cleavage of the heterocyclic ring system. For instance, in the GC-MS analysis of quinoline, characteristic ion peaks are observed at m/z 129, 102, 123, and 51. madison-proceedings.com For this compound, expected fragmentation pathways would include the loss of a methyl group (–CH₃) from the methoxy substituent, elimination of a chlorine radical (–Cl), and cleavage of a bromine radical (–Br).
Table 1: Predicted Isotopic Distribution for the Molecular Ion of this compound
| m/z (mass-to-charge ratio) | Corresponding Isotopologues | Predicted Relative Abundance |
| M | [C₁₀H₇⁷⁹Br³⁵ClN₂O]⁺ | High |
| M+1 | Contains one ¹³C atom | Moderate |
| M+2 | [C₁₀H₇⁸¹Br³⁵ClN₂O]⁺ and [C₁₀H₇⁷⁹Br³⁷ClN₂O]⁺ | High |
| M+4 | [C₁₀H₇⁸¹Br³⁷ClN₂O]⁺ | Moderate |
This table is a predictive representation based on known isotopic abundances and may vary slightly in experimental results.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Studies
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems like quinolines. The absorption maxima (λmax) are influenced by the nature and position of substituents on the quinoline ring.
Generally, quinoline itself exhibits absorption bands in the ultraviolet region. The electronic spectra of substituted quinolines are complex, with multiple bands arising from π→π* transitions. For instance, studies on other quinoline derivatives have shown how substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. The introduction of auxochromes like the methoxy group and halogens on the benzene (B151609) ring portion of the quinoline system is expected to modulate the electronic structure and result in a characteristic UV-Vis spectrum. A study on the UV-Vis spectra of various mono-substituted benzenes provides a foundational understanding of these effects.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous confirmation of the connectivity and stereochemistry of this compound, as well as detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.
While a crystal structure for this compound has not been found in the surveyed literature, studies on similar halogenated quinolines have been published. For example, the crystal structure of 3-bromomethyl-2-chloro-quinoline has been determined, revealing a planar pyridine (B92270) ring with slight distortions. ansfoundation.org Similarly, the X-ray crystal structure of 5-bromo-6-(bromomethylene)-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione has been reported, providing detailed structural parameters. researchgate.net These studies highlight the power of X-ray crystallography in confirming the substitution pattern on the quinoline core. The synthesis and crystal structure of other complex molecules containing bromine have also been detailed, showcasing the utility of this technique. researchgate.net
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)
Chromatographic methods are indispensable for assessing the purity of this compound and for separating it from reaction byproducts and starting materials.
High-Performance Liquid Chromatography (HPLC) is a primary tool for purity determination. A reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. While a specific HPLC method for this compound is not detailed in the available literature, methods for related compounds, such as 5-Bromo-2-hydroxy-4-methoxybenzophenone, have been developed. researchgate.net These methods can be adapted by optimizing the mobile phase composition (e.g., acetonitrile (B52724)/water or methanol (B129727)/water mixtures) and pH to achieve optimal separation. Purity is typically determined by the area percentage of the main peak in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for identifying and quantifying volatile and semi-volatile compounds. A GC-MS method for the analysis of quinoline in textiles has been established, which could be adapted for this compound. madison-proceedings.commadison-proceedings.com The method would involve optimizing the temperature program of the GC oven to ensure good separation and obtaining a mass spectrum for the eluted compound to confirm its identity. The fragmentation pattern observed in the mass spectrum would provide structural confirmation. GC-MS analysis has been successfully applied to analyze reaction mixtures of other quinoline derivatives. researchgate.net
Advanced Techniques for Catalyst and Material Characterization in Synthetic Research
The synthesis of substituted quinolines often involves the use of catalysts. The characterization of these catalytic materials is crucial for understanding their activity and for optimizing reaction conditions. While the specific catalysts used for the synthesis of this compound are not detailed in the provided context, several advanced techniques are commonly employed for catalyst characterization.
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the morphology, size, and dispersion of catalyst particles.
X-ray Diffraction (XRD) provides information about the crystalline structure and phase composition of the catalyst.
Brunauer-Emmett-Teller (BET) analysis is used to determine the surface area of the catalyst, which is often correlated with its activity.
Thermogravimetric Analysis (TGA) can be used to study the thermal stability of the catalyst and to analyze the decomposition of catalyst precursors.
Vibrating Sample Magnetometry (VSM) is employed for characterizing the magnetic properties of catalysts, which can be relevant for magnetic nanocatalysts that allow for easy separation from the reaction mixture.
These techniques are broadly applicable to the characterization of various catalysts, including those used in the synthesis of heterocyclic compounds. researchgate.net
Theoretical and Computational Chemistry Studies of 5 Bromo 2 Chloro 6 Methoxyquinoline and Its Analogues
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
In a study on related compounds, 3-benzyl-6-bromo-2-chloroquinoline (B1442986) and 3-benzyl-6-bromo-2-methoxyquinoline, DFT calculations were used to optimize the molecular structures. tandfonline.com The results of these calculations were found to be in good agreement with experimental data obtained from X-ray diffraction, confirming the accuracy of the computational models. tandfonline.com Such studies typically involve the calculation of bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional picture of the molecule.
Furthermore, DFT analysis can be used to investigate the thermodynamic stability of different compounds. For instance, in a study of quinazoline-4(3H)-one derivatives, DFT analysis at the B3LYP/6–31 + G(d, p) level was performed to compare the stability of different analogues. nih.gov The insights gained from these calculations are crucial for understanding the fundamental properties of these molecules.
Below is an illustrative data table showing the type of geometric parameters that can be obtained from DFT calculations for a molecule like 5-Bromo-2-chloro-6-methoxyquinoline, based on data for analogous compounds.
| Parameter | Calculated Value (Illustrative) |
| Bond Length (C-Br) | 1.90 Å |
| Bond Length (C-Cl) | 1.74 Å |
| Bond Length (C-O) | 1.36 Å |
| Bond Angle (C-C-Br) | 120.5° |
| Bond Angle (C-C-Cl) | 118.9° |
| Dihedral Angle (Quinoline Ring) | ~0° (planar) |
Computational Simulations of Reaction Mechanisms and Transition States
Understanding the mechanisms of chemical reactions is fundamental to controlling and optimizing chemical processes. Computational simulations provide a powerful tool for elucidating reaction pathways, identifying intermediates, and characterizing transition states. For a molecule like this compound, these simulations can predict its reactivity in various chemical transformations.
The United Reaction Valley Approach (URVA) is a sophisticated method used for the detailed analysis of reaction mechanisms. nih.gov URVA partitions a reaction path into distinct phases: a contact phase, a preparation phase, one or more transition state phases, a product adjustment phase, and a separation phase. nih.gov This approach allows for a deep understanding of the chemical processes involved in bond breaking and bond formation. nih.gov
For enzymatic reactions involving related heterocyclic compounds, quantum mechanical cluster approaches based on DFT can be used to model the active site and investigate the reaction mechanism. rsc.org These studies can determine the roles of specific amino acid residues in catalysis and explain the stereospecificity of the enzyme. rsc.org Such computational insights are invaluable for designing new catalysts and inhibitors.
An illustrative table of a reaction coordinate for a hypothetical reaction involving this compound is presented below.
| Reaction Coordinate | Energy (kcal/mol) | Key Structural Changes |
| Reactants | 0.0 | Initial state |
| Transition State 1 | +15.2 | Bond stretching and initial approach of reagent |
| Intermediate | -5.7 | Formation of a temporary complex |
| Transition State 2 | +12.8 | Bond breaking and new bond formation |
| Products | -20.1 | Final state |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about the conformational landscape of a molecule, including its flexibility and the relative stability of different conformations.
For quinoline (B57606) derivatives, MD simulations can be used to explore the accessible conformations in different environments, such as in solution or when bound to a biological target. In a study on 6-bromo quinazoline (B50416) derivatives, MD simulations were performed to understand the stability of the ligand-receptor complex and to analyze the interactions over time. nih.gov These simulations can reveal important dynamic features that are not apparent from static models.
The results of MD simulations are often analyzed in terms of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify the stability and flexibility of the molecule, respectively. This information is critical for understanding how the molecule might behave in a dynamic biological environment.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) as a Computational Tool for Design
Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) are computational models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are widely used in drug discovery and materials science to predict the properties of new compounds and to guide the design of molecules with desired characteristics.
For a class of compounds like substituted quinolines, QSAR studies can be developed to predict their potential biological activities, such as anticancer or antimicrobial effects. The process involves calculating a set of molecular descriptors for each compound, which can be electronic, steric, or topological in nature. These descriptors are then used to build a mathematical model that relates them to the observed activity.
An illustrative table of descriptors that could be used in a QSAR study of quinoline derivatives is shown below.
| Descriptor | Type | Description |
| LogP | Physicochemical | Lipophilicity |
| Molecular Weight | Constitutional | Size of the molecule |
| Dipole Moment | Electronic | Polarity of the molecule |
| HOMO Energy | Quantum Chemical | Electron-donating ability |
| LUMO Energy | Quantum Chemical | Electron-accepting ability |
| Molar Refractivity | Steric | Molar volume and polarizability |
Molecular Modeling and Docking Studies for Ligand-Receptor Interaction Prediction
Molecular modeling and docking are computational techniques used to predict the binding mode and affinity of a ligand to a biological receptor, such as a protein or a nucleic acid. These methods are essential in modern drug discovery for identifying potential drug candidates and for understanding their mechanism of action at the molecular level.
For quinoline derivatives, which are known to exhibit a wide range of biological activities, molecular docking studies can provide valuable insights into their interactions with specific targets. In a study on 6-bromo quinazoline derivatives, molecular docking was used to predict the binding modes of the compounds in the active site of the epidermal growth factor receptor (EGFR). nih.gov The results of these studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. nih.gov
The binding energy, typically expressed in kcal/mol, is a key output of docking simulations and provides an estimate of the binding affinity. By comparing the binding energies of different compounds, researchers can prioritize which ones to synthesize and test experimentally.
Below is an illustrative table of docking results for this compound with a hypothetical protein target.
| Parameter | Value |
| Binding Energy (kcal/mol) | -8.5 |
| Number of Hydrogen Bonds | 2 |
| Interacting Residues | TYR22, LYS45, ASP121 |
| Key Interactions | Hydrogen bond with TYR22, Pi-stacking with PHE88 |
Prediction of Spectroscopic Properties through Computational Methods
Computational methods can be used to predict various spectroscopic properties of molecules, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These predictions can aid in the interpretation of experimental spectra and can be used to confirm the structure of a newly synthesized compound.
DFT calculations are commonly used to compute the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. In a study on methylquinolines, DFT was used to calculate the harmonic and anharmonic vibrational frequencies, which showed good agreement with the experimental data. researchgate.net For this compound, such calculations could help in assigning the vibrational modes and in understanding how the different substituents influence the vibrational spectrum.
Similarly, computational methods can be used to predict NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to obtain theoretical NMR spectra that can be compared with experimental results. This can be particularly useful for complex molecules where the assignment of NMR signals is not straightforward.
An illustrative table of predicted vibrational frequencies for this compound is presented below.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| ν(C-H) | 3050-3150 | Aromatic C-H stretching |
| ν(C=N) | 1620 | Quinoline ring stretching |
| ν(C=C) | 1500-1600 | Aromatic ring stretching |
| ν(C-O-C) | 1250 | Methoxy (B1213986) C-O-C stretching |
| ν(C-Cl) | 750 | C-Cl stretching |
| ν(C-Br) | 600 | C-Br stretching |
Role of 5 Bromo 2 Chloro 6 Methoxyquinoline As a Precursor in Complex Scaffold Synthesis
Building Block for Polyheterocyclic Compounds and Fused Ring Systems
The unique arrangement of reactive sites on 5-bromo-2-chloro-6-methoxyquinoline makes it an ideal precursor for the synthesis of polyheterocyclic and fused-ring systems. The differential reactivity of the C2-chloro and C5-bromo substituents is key to its utility. The chloro group at the 2-position is activated toward nucleophilic aromatic substitution, while the bromo group at the 5-position is primed for transition-metal-catalyzed cross-coupling reactions.
This dual reactivity allows for a stepwise approach to building complex structures. For instance, a synthetic route could first involve the displacement of the 2-chloro group with a suitable nucleophile, such as an amine or thiol. The newly introduced functional group can then undergo an intramolecular cyclization reaction, engaging a part of the quinoline (B57606) ring or a group installed at the 5-position. Alternatively, after the initial substitution at C2, the bromo group at C5 can be used as a handle for forming a new ring through reactions like Suzuki, Heck, or Sonogashira coupling, followed by a cyclization step. This methodology is crucial for creating novel, multi-ring systems that are often explored for their biological activity nih.gov. The synthesis of complex quinazoline (B50416) derivatives from bromo-anthranilic acid precursors provides a parallel example of how halogenated heterocycles are employed to build fused systems nih.gov.
Precursor in the Development of Advanced Molecular Scaffolds for Chemical Libraries
In modern drug discovery and chemical biology, the generation of chemical libraries containing structurally diverse molecules is essential for screening against biological targets. This compound is an excellent starting scaffold for combinatorial chemistry and the development of such libraries. Its distinct reactive sites enable the systematic and modular synthesis of a large number of derivatives.
A typical library synthesis strategy would involve:
Parallel Substitution at C2: Reacting the parent molecule with a diverse set of nucleophiles (e.g., various alcohols, amines, thiols) to create a first-generation library of 2-substituted quinolines.
Parallel Cross-Coupling at C5: Taking each member of the first-generation library and subjecting it to a range of cross-coupling partners (e.g., different boronic acids in a Suzuki coupling) to install diverse aryl or alkyl groups at the 5-position.
This combinatorial approach allows for the rapid generation of hundreds of unique compounds from a single, advanced precursor. Research into P-glycoprotein inhibitors has demonstrated how modifying the 6-methoxy-quinoline core at different positions leads to a series of analogues for biological evaluation nih.gov. Similarly, the development of SGLT2 inhibitors often relies on key intermediates like halogenated benzoic acids, which are elaborated in a stepwise fashion to produce candidate drugs researchgate.net. This highlights the industrial and academic importance of such precursors in building molecular libraries for screening.
Intermediate in the Synthesis of Ligands for Metal Complexes and Organocatalysts
The quinoline nucleus is a well-known coordinating motif in inorganic and organometallic chemistry, forming stable complexes with a wide variety of metals. The functional handles on this compound allow for its conversion into sophisticated ligands. While direct literature on this specific molecule's use as a ligand is sparse, its potential is derived from established quinoline chemistry.
For example, the 2-chloro position can be substituted with coordinating groups like phosphines, pyridyls, or amines to create bidentate or tridentate ligands. The 5-bromo position offers a site for attaching the entire quinoline ligand scaffold to a larger molecular framework or a solid support. This is particularly useful in creating catalysts where the quinoline unit acts as the coordinating part of the ligand, influencing the catalytic activity and selectivity of the metal center. The development of ligands is a cornerstone of catalysis, and versatile building blocks are highly sought after.
Integration into Materials Chemistry Research and Functional Molecule Design (e.g., for optoelectronic applications)
Quinolines and their derivatives are of significant interest in materials science due to their rigid, planar structure and extended π-conjugated system, which often impart desirable photophysical and electronic properties. These properties make them candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.
This compound can be used to construct advanced functional materials. The 5-bromo position is particularly valuable as it allows for the extension of the π-system through cross-coupling reactions like Suzuki or Sonogashira. By attaching other aromatic or unsaturated groups at this position, chemists can tune the molecule's absorption and emission wavelengths, as well as its charge-transport properties. The methoxy (B1213986) group at the 6-position also plays a role, acting as an electron-donating group that can modulate the electronic characteristics of the molecule. While this specific compound may not be directly cited in optoelectronics papers, the synthesis of various 6-methoxy-2-arylquinolines demonstrates the principle of modifying the quinoline core to achieve desired properties for biological or material applications nih.gov.
Design and Synthesis of Chemically Modified Quinoline Derivatives
The primary value of this compound in synthetic chemistry lies in the ability to selectively modify its different positions. The design of new quinoline derivatives hinges on the predictable and distinct reactivity of its halogen substituents.
C2-Position (Chloro): The chlorine atom at the 2-position is adjacent to the ring nitrogen, making the carbon atom electron-deficient and highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . This position readily reacts with a wide range of nucleophiles, such as alkoxides (to form ethers), amines (to form aminoquinolines), and thiols (to form thioethers). For example, reaction with sodium methoxide (B1231860) can replace the 2-chloro group with a 2-methoxy group google.com.
C5-Position (Bromo): The bromine atom at the 5-position behaves like a typical aryl bromide. It is less reactive towards SNAr but is an excellent substrate for various transition-metal-catalyzed cross-coupling reactions . These include Suzuki coupling (with boronic acids), Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines). This allows for the introduction of a vast array of carbon-based and heteroatom-based substituents.
The methoxy group at C6 is generally stable but can be cleaved under harsh conditions (e.g., with strong acids like HBr) to yield the corresponding phenol (B47542), providing another point for modification if desired. This differential reactivity allows for a planned, multi-step synthesis to build complex molecules with high precision.
The following table summarizes the synthetic utility of the halogenated positions:
| Position | Halogen | Typical Reaction Type | Example Reagents | Resulting Functionality |
| C2 | Chloro | Nucleophilic Aromatic Substitution (SNAr) | R-OH/NaH, R-NH₂, R-SH/base | Ether, Amine, Thioether |
| C5 | Bromo | Suzuki Coupling | R-B(OH)₂, Pd catalyst, base | Aryl or Alkyl group |
| C5 | Bromo | Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst, base | Alkyne group |
| C5 | Bromo | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, base | Amine |
This strategic combination of reactive sites makes this compound a powerful intermediate in the synthesis of diverse and complex chemical entities .
Future Directions and Emerging Research Avenues for Halogenated Methoxyquinoline Chemistry
Novel Synthetic Methodologies and Sustainable Chemistry Approaches
The synthesis of quinoline (B57606) derivatives has traditionally relied on classical methods that often involve harsh conditions, hazardous reagents, and significant environmental impact. nih.gov The future of quinoline synthesis is increasingly focused on the principles of green and sustainable chemistry, aiming to develop methodologies that are more efficient, economical, and environmentally benign. acs.orgbenthamdirect.com
Key advancements in this area include:
Microwave-Assisted Synthesis: This technique significantly reduces reaction times and can lead to higher yields compared to conventional heating methods. tandfonline.com For instance, the synthesis of quinoline derivatives using water as a green solvent under microwave irradiation has been shown to be highly efficient. tandfonline.com
Use of Green Solvents: There is a strong push to replace toxic organic solvents with environmentally friendly alternatives like water, ethanol, or deep eutectic solvents. tandfonline.com These green solvents are often renewable, biodegradable, and non-toxic. tandfonline.com
Development of Recyclable Catalysts: Heterogeneous catalysts and non-biodegradable recyclable catalysts are gaining prominence. benthamdirect.comnumberanalytics.com These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. numberanalytics.com
One-Pot and Multicomponent Reactions: Designing synthetic pathways where multiple steps are combined into a single operation (one-pot) or where multiple starting materials react to form the product in a single step (multicomponent reactions) improves efficiency and reduces waste. nih.govbenthamdirect.com
These sustainable approaches are critical for the industrial-scale production of complex molecules like 5-Bromo-2-chloro-6-methoxyquinoline, making the process safer and more cost-effective. consensus.app
Interactive Table: Sustainable Synthesis Approaches for Quinolines
| Method | Catalyst/Conditions | Solvent | Key Advantages | Source |
|---|---|---|---|---|
| Microwave Synthesis | p-Toluenesulfonic acid (p-TSA) | Water | Rapid reaction times, high yields (60-94%) | tandfonline.com |
| Microwave Synthesis | Sodium ethoxide | Ethanol | Excellent yields (73-86%) for complex derivatives | tandfonline.com |
| Green Solvent Approach | Ammonium (B1175870) acetate | Water | Economical, short reaction period, high yields (75-93%) | tandfonline.com |
| Heterogeneous Catalysis | Various solid catalysts | Solvent-free or green solvents | Catalyst recyclability, reduced waste, improved sustainability | numberanalytics.com |
| Biocatalytic Synthesis | Enzymes, Microorganisms | Aqueous media | High selectivity and specificity, enhanced sustainability | numberanalytics.com |
Exploration of Undiscovered Reactivity Patterns and Functionalization Opportunities
The this compound scaffold is rich with potential for novel chemical transformations. The presence of two distinct halogen atoms at different positions, an electron-donating methoxy (B1213986) group, and several C-H bonds on the aromatic rings offers multiple sites for functionalization.
Emerging research focuses on:
C-H Activation: Direct functionalization of C-H bonds is a powerful strategy for modifying the quinoline core without pre-functionalization. nih.gov Metal-free protocols for regioselective C-H halogenation have been developed, providing an economical route to introduce additional reactive handles. rsc.orgresearchgate.net
Selective Cross-Coupling: The differential reactivity of the C-Br and C-Cl bonds allows for selective cross-coupling reactions. The C-Br bond is generally more reactive in palladium-catalyzed reactions, allowing for the introduction of a new substituent at the 5-position while leaving the chloro group at the 2-position untouched for subsequent transformations.
Catalyst-Free Functionalization: Research into catalyst-free reactions, such as the double CH-functionalization of quinolines with secondary phosphine (B1218219) oxides, opens new avenues for creating novel derivatives under milder conditions. nih.gov
These selective functionalization strategies are crucial for building molecular complexity and synthesizing a diverse library of derivatives from a single precursor like this compound.
Advancements in Computational Prediction and Design of Derivatives
Computational chemistry and in silico modeling are becoming indispensable tools in modern drug discovery and materials science. For halogenated methoxyquinolines, these methods can accelerate the design and discovery of new derivatives with desired properties, significantly reducing the time and cost of experimental work.
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR): Models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can establish reliable relationships between the 3D structure of quinoline derivatives and their biological activity. nih.gov These models generate contour maps that guide the modification of the lead compound to enhance its activity. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a receptor or enzyme. psu.edu For quinoline derivatives, docking studies can identify key hydrogen bond interactions and other binding features within the active site of a biological target, helping to rationalize activity and design more potent inhibitors. psu.edu
ADME/Tox Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of designed molecules. nih.gov By filtering out compounds with predicted poor bioavailability or high toxicity early in the process, researchers can focus on the most promising candidates. nih.gov
For example, large virtual libraries of quinoline derivatives can be designed and screened computationally to identify a smaller, more promising set of compounds for actual synthesis and testing. nih.gov
Interactive Table: Computational Models in Quinoline Derivative Design
| Computational Method | Application | Significance | Source |
|---|---|---|---|
| CoMFA/CoMSIA (QSAR) | Predict anti-cancer activity | Generates 3D contour maps to guide the design of more potent topoisomerase-II inhibitors. | nih.gov |
| Molecular Docking | Predict binding to target proteins (e.g., G6P synthase) | Identifies key binding interactions and helps predict antimicrobial potential. | psu.edu |
| CADMA-Chem Protocol & RDKit | Design and screen large chemical spaces | Estimates ADME properties, toxicity, and manufacturability to select promising drug candidates. | nih.gov |
Potential for Functional Material Design based on Quinoline Cores
The quinoline scaffold is not limited to biological applications; its unique photophysical properties make it an attractive building block for advanced functional materials. The design of quinoline-based molecules for applications in electronics and photonics is a burgeoning area of research.
A key strategy involves creating Donor-π-Acceptor (D-π-A) molecules, where the quinoline core can act as an electron-accepting unit. rsc.org By linking the quinoline to a strong electron-donating unit through a π-conjugated bridge, molecules with interesting properties can be synthesized. rsc.org
Potential applications include:
Organic Light-Emitting Diodes (OLEDs): The strong fluorescence and tunable emission wavelengths of quinoline derivatives make them suitable for use as emitters in OLED displays. rsc.org
Chemical Sensors: The fluorescence of D-π-A quinoline derivatives can be sensitive to the presence of specific analytes. For example, some derivatives show a high sensitivity and selectivity for detecting picric acid (an explosive) through fluorescence quenching. rsc.org
Smart Materials: Quinoline derivatives have been designed to exhibit acid-base switching properties. rsc.org These materials can change their fluorescence color in response to protonation and deprotonation, making them useful for data storage or as stimuli-responsive materials. rsc.org
The introduction of bromo, chloro, and methoxy groups onto the quinoline core allows for fine-tuning of the electronic properties, which is critical for optimizing the performance of these functional materials.
Chemo- and Regioselective Transformations of Polyhalogenated Quinolines
A significant challenge and opportunity in working with molecules like this compound lies in achieving chemo- and regioselectivity. This means selectively reacting one halogen or one position on the molecule while leaving others unchanged.
Advanced synthetic strategies to achieve this include:
Halogen-Metal Exchange: The use of specific Grignard reagents can achieve regioselective halogen-metal exchange. For example, a Br/Mg exchange is often favored over a Cl/Mg exchange. acs.org Reagents like i-PrMgCl·LiCl can selectively react with the bromine at the C5 position, generating a magnesium-based nucleophile that can then be reacted with various electrophiles to install a new functional group, all while the chlorine at C2 remains intact. acs.orgnih.gov
Directed Metalation: Using a directing group on the quinoline can guide a metal catalyst to a specific C-H bond, allowing for functionalization at a position that might otherwise be unreactive. nih.gov
Stepwise Cross-Coupling: As mentioned earlier, the differential reactivity of C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions is a cornerstone of selective functionalization. A Suzuki or Negishi coupling could first be performed at the more reactive C5-Br position, followed by a second, different coupling reaction at the C2-Cl position under more forcing conditions. researchgate.net
These selective transformations provide a powerful toolkit for the stepwise construction of highly complex and polyfunctionalized quinoline derivatives, which would be difficult to synthesize using traditional methods. scite.ai This control is essential for creating molecules with precisely defined structures for specific applications.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing 5-Bromo-2-chloro-6-methoxyquinoline, and how are intermediates optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, brominated quinoline derivatives are often synthesized using halogenation of methoxyquinoline precursors followed by selective functionalization. Key intermediates like 6-bromo-2-chloroquinoline (CAS 1810-71-5) are accessible via Suzuki-Miyaura coupling or Ullmann-type reactions . Optimization involves controlling reaction temperature (e.g., 0–6°C for boronic acid intermediates ) and using catalysts like Pd(0) for cross-coupling.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : and NMR confirm substitution patterns and purity. For example, methoxy (-OCH) and halogen (Br, Cl) groups produce distinct shifts in aromatic regions .
- X-ray crystallography : Resolves structural ambiguities, such as bond angles in quinoline derivatives, as demonstrated for 2-chloro-6-methoxyquinoline-3-carbaldehyde .
- Mass spectrometry : Validates molecular weight (e.g., via ESI-MS) and detects halogen isotope patterns .
Q. How should researchers handle purification challenges for halogenated quinolines?
- Methodology : Use column chromatography with silica gel and gradients of ethyl acetate/hexane. For polar intermediates (e.g., boronic acids), low-temperature storage (0–6°C) prevents degradation . Recrystallization in ethanol or dichloromethane/hexane mixtures improves crystallinity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reaction yields for bromo-chloroquinoline derivatives?
- Methodology :
- Byproduct analysis : Identify side products (e.g., dehalogenated species) via LC-MS or TLC .
- Reaction monitoring : Use in-situ techniques like FT-IR to track intermediate formation. For example, monitor boronic acid coupling efficiency in Suzuki reactions .
- Computational modeling : DFT calculations predict regioselectivity in halogenation steps, reducing trial-and-error synthesis .
Q. How can researchers optimize the selectivity of halogenation in poly-substituted quinolines?
- Methodology :
- Directed ortho-metalation : Use directing groups (e.g., methoxy) to control bromination/chlorination positions .
- Microwave-assisted synthesis : Enhances reaction speed and selectivity for temperature-sensitive intermediates .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of halogenated precursors, reducing side reactions .
Q. What mechanistic insights explain unexpected reactivity in cross-coupling reactions involving this compound?
- Methodology :
- Kinetic studies : Vary catalyst loading (e.g., Pd(PPh)) to identify rate-limiting steps in Suzuki-Miyaura couplings .
- Isotopic labeling : Use -labeled methoxy groups to track substituent stability under reaction conditions .
- Electrochemical analysis : Probe electron-withdrawing effects of halogens on quinoline’s redox behavior .
Q. How do steric and electronic factors influence the biological activity of this compound derivatives?
- Methodology :
- SAR studies : Modify substituents (e.g., replacing methoxy with ethoxy) and assess activity against target enzymes .
- Crystallographic docking : Map halogen-bonding interactions with protein active sites using resolved structures (e.g., quinoline-based inhibitors ).
- Solubility assays : Measure logP values to correlate lipophilicity with membrane permeability .
Data-Driven Research Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
